molecular formula C9H15ClO2 B6172078 4,4-dimethylcyclohexyl carbonochloridate CAS No. 1374578-80-9

4,4-dimethylcyclohexyl carbonochloridate

Cat. No. B6172078
CAS RN: 1374578-80-9
M. Wt: 190.7
InChI Key:
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Description

4,4-Dimethylcyclohexyl carbonochloridate (DMCC) is a synthetic organic compound that has been widely used in various scientific research applications due to its unique properties. DMCC is a chiral compound, meaning that it has two distinct forms, which can be distinguished by their different physical and chemical properties. DMCC is a versatile compound that is used in a variety of applications, including the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new laboratory experiments.

Scientific Research Applications

4,4-dimethylcyclohexyl carbonochloridate has been widely used in various scientific research applications. It is used as a chiral reagent for the synthesis of new molecules, as well as for the study of biochemical and physiological effects. It is also used in the development of new laboratory experiments, such as the synthesis of new drugs and the study of enzyme kinetics. 4,4-dimethylcyclohexyl carbonochloridate is also used in the production of pharmaceuticals, as it is an efficient and cost-effective way to produce chiral molecules.

Mechanism of Action

The mechanism of action of 4,4-dimethylcyclohexyl carbonochloridate is not fully understood, but it is believed to involve the formation of a chiral intermediate. This intermediate is believed to undergo a series of reactions, resulting in the formation of the desired product. The mechanism is believed to be highly efficient, as it produces high yields and high purity products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-dimethylcyclohexyl carbonochloridate are not well understood. However, it is believed that 4,4-dimethylcyclohexyl carbonochloridate may have some effects on the human body, as it is a chiral compound. It has been suggested that 4,4-dimethylcyclohexyl carbonochloridate may have an effect on the metabolism of certain drugs, as well as on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

4,4-dimethylcyclohexyl carbonochloridate has a number of advantages for lab experiments. It is a highly efficient and cost-effective way to produce chiral molecules, and it produces high yields and high purity products. Additionally, it is a versatile compound that can be used in a variety of applications. However, 4,4-dimethylcyclohexyl carbonochloridate also has some limitations. It is a highly reactive compound, and it can be difficult to work with in some applications. Additionally, the mechanism of action of 4,4-dimethylcyclohexyl carbonochloridate is not fully understood, which can lead to unpredictable results.

Future Directions

There are a number of potential future directions for 4,4-dimethylcyclohexyl carbonochloridate. One potential direction is to further study its mechanism of action in order to better understand its effects on the human body. Additionally, further research could be done to explore its potential applications in the synthesis of new drugs and the study of enzyme kinetics. Finally, further research could be done to explore the potential applications of 4,4-dimethylcyclohexyl carbonochloridate in the production of pharmaceuticals.

Synthesis Methods

4,4-dimethylcyclohexyl carbonochloridate is synthesized using a reaction between 4,4-dimethylcyclohexanol and thionyl chloride. This reaction takes place at a temperature of between 30 and 50°C and produces a colorless liquid. The reaction is typically performed in a sealed vessel, and the resulting product is purified by distillation. The yield of the reaction is typically high, and the purity of the resulting product is typically greater than 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethylcyclohexyl carbonochloridate can be achieved through the reaction of 4,4-dimethylcyclohexanol with thionyl chloride.", "Starting Materials": [ "4,4-dimethylcyclohexanol", "Thionyl chloride" ], "Reaction": [ "Add 4,4-dimethylcyclohexanol to a round-bottom flask.", "Add thionyl chloride dropwise to the flask while stirring.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Pour the mixture into a separatory funnel and extract with diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the solution and concentrate under reduced pressure to obtain 4,4-dimethylcyclohexyl carbonochloridate as a colorless liquid." ] }

CAS RN

1374578-80-9

Product Name

4,4-dimethylcyclohexyl carbonochloridate

Molecular Formula

C9H15ClO2

Molecular Weight

190.7

Purity

95

Origin of Product

United States

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